N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide, a derivative of 1,3,4-thiadiazole, has been reported to have significant therapeutic potential . The primary targets of this compound are believed to be matrix metalloproteinases (MMPs) . MMPs are enzymes that degrade various components of the extracellular matrix, playing a crucial role in many biological processes, including tissue remodeling, inflammation, and cancer progression .
Mode of Action
The compound interacts with its targets by binding to the active sites of the MMPs, thereby inhibiting their activity . This interaction disrupts processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells . The compound’s mode of action is also influenced by its mesoionic character, which allows it to cross cellular membranes and interact strongly with biological targets .
Biochemical Pathways
The inhibition of MMPs affects several biochemical pathways. MMPs are involved in the degradation of fibronectin, laminin, gelatins of type I, III, IV, and V; collagens III, IV, X, and IX, and cartilage proteoglycans . By inhibiting these enzymes, the compound disrupts these degradation processes, potentially affecting tissue remodeling and cancer progression .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are generally able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of MMPs by this compound can lead to a disruption in the degradation of various components of the extracellular matrix . This can result in the inhibition of tissue remodeling processes and the progression of diseases such as cancer . The compound’s ability to disrupt DNA replication processes can also inhibit the replication of both bacterial and cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with butyric anhydride or butyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce the environmental impact of the production .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, triethylamine, dichloromethane, and chloroform
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. .
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties
Industry: Used in the development of new materials, such as dyes and polymers, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-amine: A precursor in the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)butyramide, known for its antimicrobial properties.
5-methyl-1,3,4-thiadiazole-2-thiol:
N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine: Studied for its anticancer and antimicrobial activities
Uniqueness
This compound stands out due to its unique combination of a thiadiazole ring and a butyramide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-3-4-6(11)8-7-10-9-5(2)12-7/h3-4H2,1-2H3,(H,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQFYWYPINZWCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353806 | |
Record name | Butanamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62347-17-5 | |
Record name | Butanamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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